molecular formula C24H34N4O2S B2640148 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-03-1

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2640148
CAS No.: 946242-03-1
M. Wt: 442.62
InChI Key: GMEOZFSAMWCQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The compound's derivatives, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been found beneficial in photodynamic therapy for cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy. These features indicate its potential as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking

Sulfonamide derivatives have shown effectiveness in inhibiting enzyme activities. Specifically, derivatives of the compound have been found to inhibit enzymes like cholesterol esterase, tyrosinase, and α-amylase. These inhibitory properties, backed by molecular docking studies, suggest the compound's potential in therapeutic applications, especially in targeting specific enzyme-related pathways or disorders (Alyar et al., 2019).

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for antimicrobial activity. They have shown promising results against a variety of microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungi. This suggests the compound's potential use in developing new antimicrobial agents (Hassan et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

Benzenesulfonylguanidine derivatives of the compound have been known to inhibit the growth of various human cancer cell lines. The derivatives, especially those modified by nitrogen-containing heterocycles, have shown significant antiproliferative activity against cancer cell lines like HCT-116, MCF-7, and HeLa, indicating their potential as anticancer agents (Pogorzelska et al., 2017).

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2S/c1-18-5-7-22(15-19(18)2)31(29,30)25-17-24(28-13-11-26(3)12-14-28)20-6-8-23-21(16-20)9-10-27(23)4/h5-8,15-16,24-25H,9-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEOZFSAMWCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.